molecular formula C26H28N2O2 B12300279 Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate

Phenylmethyl 1,4-bis(phenylmethyl)-2-piperazinecarboxylate

Cat. No.: B12300279
M. Wt: 400.5 g/mol
InChI Key: MHDDWESHERUOAE-UHFFFAOYSA-N
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Description

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is a complex organic compound featuring a piperazine ring substituted with benzyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by esterification with benzyl chloroformate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A simpler analog with similar structural features.

    Dibenzylpiperazine: Lacks the carboxylate ester group.

    Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is unique due to its specific combination of benzyl groups and a carboxylate ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

benzyl 1,4-dibenzylpiperazine-2-carboxylate

InChI

InChI=1S/C26H28N2O2/c29-26(30-21-24-14-8-3-9-15-24)25-20-27(18-22-10-4-1-5-11-22)16-17-28(25)19-23-12-6-2-7-13-23/h1-15,25H,16-21H2

InChI Key

MHDDWESHERUOAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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